

# Xanthine oxidoreductase-IN-4 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Xanthine oxidoreductase-IN-4

Cat. No.: B15577052 Get Quote

## Technical Guide: Xanthine Oxidoreductase-IN-4

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **Xanthine oxidoreductase-IN-4**, a potent inhibitor of Xanthine Oxidoreductase (XOR). It includes key molecular data, mechanism of action, relevant biological pathways, and representative experimental protocols for researchers in drug discovery and development.

# **Core Molecular Properties**

**Xanthine oxidoreductase-IN-4** is an orally active small molecule inhibitor.[1][2] Its fundamental chemical and physical properties are summarized below.



| Property                   | Value                                                | Source |
|----------------------------|------------------------------------------------------|--------|
| Chemical Formula           | C16H15N5O2                                           | [1]    |
| Molecular Weight           | 309.33 g/mol                                         | [1]    |
| Exact Mass                 | 309.1226 g/mol                                       | [1]    |
| IUPAC Name                 | N-(4-ethoxyphenyl)-4-(1H-<br>tetrazol-5-yl)benzamide | [1]    |
| CAS Number                 | 1026587-58-5                                         | [1]    |
| Inhibitory Activity (IC50) | 29.3 nM against XOR                                  | [2]    |

## **Mechanism of Action**

**Xanthine oxidoreductase-IN-4** functions as a potent inhibitor of xanthine oxidoreductase (XOR).[2] XOR is a complex molybdo-flavoenzyme that plays a critical role in purine metabolism.[3][4] The enzyme catalyzes the final two steps of the purine degradation pathway: the oxidation of hypoxanthine to xanthine, and the subsequent oxidation of xanthine to uric acid.[5][6]

XOR exists in two interconvertible forms: a dehydrogenase form (XDH) that preferentially uses NAD<sup>+</sup> as an electron acceptor, and an oxidase form (XO) that uses molecular oxygen (O<sub>2</sub>).[4] [7] The conversion from the dehydrogenase to the oxidase form can occur under inflammatory or hypoxic conditions.[4][8] In its oxidase form, XOR is a significant source of reactive oxygen species (ROS), including superoxide (O<sub>2</sub>•–) and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), which are generated as byproducts of the oxidation reactions.[3][5][6]

By inhibiting XOR, **Xanthine oxidoreductase-IN-4** effectively blocks the terminal steps of purine catabolism. This leads to a reduction in the production of both uric acid and ROS.[2] This dual action makes XOR inhibitors like **Xanthine oxidoreductase-IN-4** valuable research tools and potential therapeutic agents for conditions associated with hyperuricemia (e.g., gout) and oxidative stress-related pathologies.[5][9]





Click to download full resolution via product page

Caption: Inhibition of the Purine Catabolism Pathway by Xanthine oxidoreductase-IN-4.

## In Vivo Efficacy Data

**Xanthine oxidoreductase-IN-4** (referred to as Compound IIIc in the cited study) has demonstrated significant efficacy in a preclinical model of acute hyperuricemia.[2]

| Parameter       | Value                                                              |
|-----------------|--------------------------------------------------------------------|
| Animal Model    | Potassium oxonate/hypoxanthine-induced acute hyperuricemia in mice |
| Compound        | Xanthine oxidoreductase-IN-4 (Compound IIIc)                       |
| Dose & Route    | 5 mg/kg, oral administration                                       |
| Primary Outcome | Significant reduction in serum uric acid levels                    |
| Time to Effect  | Observed from 4 hours post-administration                          |

Source: Wen Peng, et al. Eur J Med Chem. 2022.[2]

## **Representative Experimental Protocols**

## Foundational & Exploratory





The following are representative protocols for evaluating XOR inhibitors. These are generalized methods and may require optimization for specific experimental conditions.

This protocol describes a method to determine the IC<sub>50</sub> value of an inhibitor against XOR activity.

#### Reagent Preparation:

- Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
- XOR Enzyme Solution: Prepare a stock solution of bovine milk Xanthine Oxidase in Assay Buffer.
- Substrate Solution: Prepare a 1 mM Pterin solution in Assay Buffer.
- Inhibitor Stock: Prepare a 10 mM stock of Xanthine oxidoreductase-IN-4 in DMSO.
   Create a serial dilution series in Assay Buffer.

#### Assay Procedure:

- Add 50 μL of the inhibitor dilution (or vehicle control) to the wells of a 96-well black microplate.
- Add 25 μL of the XOR enzyme solution to each well and incubate for 15 minutes at 37°C.
- Initiate the reaction by adding 25 μL of the Pterin substrate solution to each well.
- Immediately measure the fluorescence (Excitation: 345 nm, Emission: 410 nm) in kinetic mode for 20-30 minutes at 37°C.

#### Data Analysis:

- Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.
- Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).







• Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme -PMC [pmc.ncbi.nlm.nih.gov]



- 4. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ameliorating Acute Kidney Injury Induced by Ischemia-Reperfusion by Targeting Purine Metabolism [mdpi.com]
- 9. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Xanthine oxidoreductase-IN-4 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577052#xanthine-oxidoreductase-in-4-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com